![molecular formula C22H21NO4 B12442748 Amino[3,4-bis(benzyloxy)phenyl]acetic acid CAS No. 64835-33-2](/img/structure/B12442748.png)
Amino[3,4-bis(benzyloxy)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino[3,4-bis(benzyloxy)phenyl]acetic acid is an organic compound with the molecular formula C22H21NO4 This compound features a phenylacetic acid backbone substituted with two benzyloxy groups at the 3 and 4 positions and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amino[3,4-bis(benzyloxy)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Benzylation: The starting material, 3,4-dihydroxyphenylacetic acid, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate to form 3,4-bis(benzyloxy)phenylacetic acid.
Amination: The benzyloxy derivative is then subjected to amination using reagents like ammonium acetate or a suitable amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Amino[3,4-bis(benzyloxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
Amino[3,4-bis(benzyloxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Amino[3,4-bis(benzyloxy)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological macromolecules, while the benzyloxy groups may enhance its lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, or signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyloxyphenylacetic acid: Lacks the amino group, making it less versatile in biological applications.
3,4-Dihydroxyphenylacetic acid: Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
Uniqueness
Amino[3,4-bis(benzyloxy)phenyl]acetic acid is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
64835-33-2 |
|---|---|
Formule moléculaire |
C22H21NO4 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-amino-2-[3,4-bis(phenylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C22H21NO4/c23-21(22(24)25)18-11-12-19(26-14-16-7-3-1-4-8-16)20(13-18)27-15-17-9-5-2-6-10-17/h1-13,21H,14-15,23H2,(H,24,25) |
Clé InChI |
IDRUGDMUZDSGDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)O)N)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetate](/img/structure/B12442677.png)
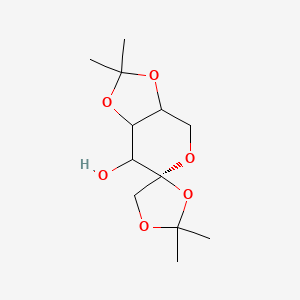

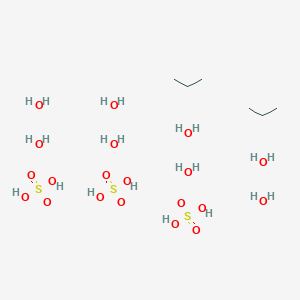
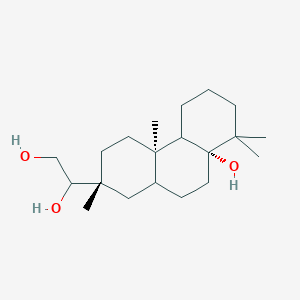
![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12442724.png)

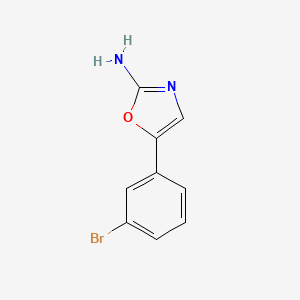

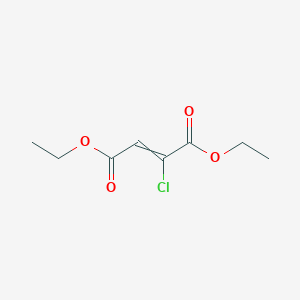
![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
